molecular formula C9H8BrF2N B13639467 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Katalognummer: B13639467
Molekulargewicht: 248.07 g/mol
InChI-Schlüssel: DSGLRPGIGWVHIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H8BrF2N It is a derivative of indene, a bicyclic hydrocarbon, and contains bromine and fluorine atoms, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine typically involves the bromination and fluorination of indene derivatives. One common method involves the reaction of 3,3-difluoroindene with bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as column chromatography or recrystallization, ensures the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce corresponding ketones and alcohols .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-3,3-difluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrF2N

Molekulargewicht

248.07 g/mol

IUPAC-Name

5-bromo-3,3-difluoro-1,2-dihydroinden-1-amine

InChI

InChI=1S/C9H8BrF2N/c10-5-1-2-6-7(3-5)9(11,12)4-8(6)13/h1-3,8H,4,13H2

InChI-Schlüssel

DSGLRPGIGWVHIA-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C1(F)F)C=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.